molecular formula C20H26N2O4S2 B4755199 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

Cat. No.: B4755199
M. Wt: 422.6 g/mol
InChI Key: RBZQXRUWZOYDBM-UHFFFAOYSA-N
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Description

1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of two sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride and 4-ethylbenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine
  • 1-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness

1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is unique due to the presence of both 3,4-dimethylphenyl and 4-ethylphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-18-6-9-19(10-7-18)27(23,24)21-11-13-22(14-12-21)28(25,26)20-8-5-16(2)17(3)15-20/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZQXRUWZOYDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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